2-(Benzyloxy)-3-bromobenzaldehyde
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Overview
Description
2-(Benzyloxy)-3-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the second position and a bromine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde typically involves the bromination of 2-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the aromatic ring. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-bromobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2-(Benzyloxy)-3-bromobenzoic acid.
Reduction: 2-(Benzyloxy)-3-bromobenzyl alcohol.
Substitution: 2-(Benzyloxy)-3-methoxybenzaldehyde (if methoxide is used).
Scientific Research Applications
2-(Benzyloxy)-3-bromobenzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-bromobenzaldehyde depends on the specific reaction or applicationThe benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the bromine substituent, making it less reactive in electrophilic aromatic substitution reactions.
3-Bromo-2-hydroxybenzaldehyde: Has a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
2-(Benzyloxy)-4-bromobenzaldehyde: Bromine is at the fourth position, which can affect the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 |
Source
|
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120980-85-0 |
Source
|
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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